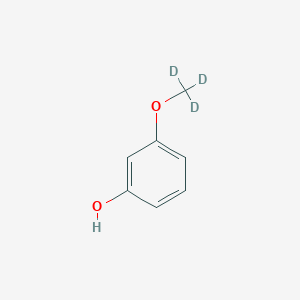

3-Methoxyphenol-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H8O2 |

|---|---|

Molekulargewicht |

127.16 g/mol |

IUPAC-Name |

3-(trideuteriomethoxy)phenol |

InChI |

InChI=1S/C7H8O2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3/i1D3 |

InChI-Schlüssel |

ASHGTJPOSUFTGB-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1)O |

Kanonische SMILES |

COC1=CC=CC(=C1)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxyphenol-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 3-Methoxyphenol-d3. This deuterated analog of 3-Methoxyphenol is a valuable tool in metabolic research, pharmacokinetic studies, and as a building block in complex organic synthesis.

Core Chemical Properties

This compound, also known as 3-(trideuteriomethoxy)phenol, is an isotopically labeled version of 3-Methoxyphenol where the three hydrogen atoms of the methoxy group are replaced with deuterium.[1] This labeling provides a distinct mass signature useful in tracing studies.[1] The physical and chemical properties are closely related to its non-deuterated counterpart.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₅D₃O₂ | [1] |

| Molecular Weight | 127.16 g/mol | [2] |

| Boiling Point | 243 °C (lit.) / 113-115 °C at 5 mmHg (lit.) | |

| Melting Point | < -17 °C (< 1.4 °F) | |

| Density | 1.131 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.552 (lit.) | |

| Flash Point | 112 °C (233.6 °F) - closed cup |

Chemical Structure and Identification

The core structure of this compound consists of a phenol ring with a deuterated methoxy group at the meta-position.

Caption: 2D structure of this compound.

Key Identifiers:

-

IUPAC Name: 3-(trideuteriomethoxy)phenol

-

Synonyms: m-(Trideuteriomethoxy)phenol

-

Related Non-Deuterated CAS Number: 150-19-6

-

Related Non-Deuterated InChI Key: ASHGTJPOSUFTGB-UHFFFAOYSA-N

-

Related Non-Deuterated SMILES: COc1cccc(O)c1

Experimental Protocols

Representative Synthesis of 3-Methoxyphenol

A common synthesis method involves the selective methylation of resorcinol. The following is a generalized procedure based on documented syntheses of 3-methoxyphenol:

-

Reaction Setup : In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, 1 mole of resorcinol is dissolved in a suitable solvent.

-

Base Addition : 1.25 moles of 10% sodium hydroxide are added rapidly with stirring.

-

Methylation : 1 mole of dimethyl sulfate (or a deuterated equivalent for this compound) is added dropwise, maintaining the temperature below 40°C with cooling.

-

Reaction Completion : The mixture is heated for 30 minutes on a boiling water bath to complete the reaction and decompose any remaining dimethyl sulfate.

-

Workup : After cooling, the organic layer is separated. The aqueous solution is extracted multiple times with ether.

-

Purification : The combined organic phases are washed with dilute sodium carbonate and then water, dried over calcium chloride, and fractionated to yield the final product.

Caption: Generalized workflow for the synthesis of 3-Methoxyphenol.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR is used to confirm the structure. The absence of a signal for the methoxy protons and the presence of characteristic aromatic proton signals would be expected for this compound. For the non-deuterated form, the methoxy protons typically appear around 3.78 ppm. The aromatic protons show complex splitting patterns between 6.76-6.82 ppm.

-

¹³C NMR shows distinct peaks for the seven carbon atoms. The methoxy carbon appears furthest upfield (around 55 ppm), while the aromatic carbons are found between 100-150 ppm.

-

-

Mass Spectrometry (MS) :

-

GC-MS is a common technique for analysis. The molecular ion peak in the mass spectrum would be at m/z 127 for this compound, distinguishing it from the non-deuterated compound at m/z 124.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum would show a broad peak around 3300 cm⁻¹ corresponding to the O-H stretch of the alcohol. Peaks around 3000 cm⁻¹ are indicative of sp² C-H bonds in the aromatic ring. A peak between 1000-1200 cm⁻¹ corresponds to the C-O bond.

-

Biological Activity and Applications

3-Methoxyphenol and its deuterated analog are valuable in several research and industrial applications:

-

Metabolic Studies : Due to the deuterium labeling, this compound is an excellent tracer for studying metabolic pathways and pharmacokinetics of methoxylated aromatic compounds.

-

Organic Synthesis : It serves as a building block for more complex molecules, including pharmaceuticals and other specialty chemicals.

-

Antioxidant Research : As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and is used in studies of oxidative stress.

-

Industrial Applications : It finds use in the production of antioxidants, UV absorbers, and flame retardants.

While 3-Methoxyphenol is known to be biologically active and can be toxic at high concentrations, disrupting liver, kidney, and central nervous system function, no specific signaling pathways have been detailed in the reviewed literature.

Safety and Handling

3-Methoxyphenol is classified as harmful if swallowed or inhaled, and toxic in contact with skin. It can cause skin irritation and serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, well-ventilated area away from incompatible substances.

References

An In-depth Technical Guide on the Synthesis and Characterization of 3-Methoxyphenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methoxyphenol-d3, a deuterated analog of 3-methoxyphenol. This isotopically labeled compound serves as a valuable tool in various research applications, particularly in metabolic and pharmacokinetic studies.

Introduction

This compound, also known as 3-(trideuteriomethoxy)phenol, is a stable isotope-labeled version of 3-methoxyphenol where the three hydrogen atoms of the methoxy group are replaced with deuterium atoms. This substitution offers a unique analytical signature, allowing researchers to trace the molecule's fate in complex biological systems without altering its fundamental chemical properties. The increased mass due to deuterium incorporation makes it readily distinguishable by mass spectrometry, facilitating quantitative analysis in metabolomics and pharmacokinetic profiling.

Synthesis of this compound

The synthesis of this compound is not widely detailed in peer-reviewed literature. However, a reliable synthetic route can be adapted from the established synthesis of its non-deuterated analog, 3-methoxyphenol, which typically involves the selective mono-methylation of resorcinol.

A plausible and efficient method for the preparation of this compound is the deuteromethylation of resorcinol using a deuterated methylating agent.

Experimental Protocol: Deuteromethylation of Resorcinol

This protocol is an adaptation of the well-established synthesis of 3-methoxyphenol.[1]

Materials:

-

Resorcinol

-

Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., acetone, DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl, dilute)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation of Resorcinol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1.0 eq) in a suitable anhydrous solvent. Add a base such as sodium hydroxide (1.0-1.1 eq) or potassium carbonate (1.5-2.0 eq) to the solution. Stir the mixture at room temperature until the resorcinol is fully deprotonated.

-

Deuteromethylation: To the resulting solution, add deuterated methyl iodide (1.0-1.2 eq) or deuterated dimethyl sulfate (1.0-1.2 eq) dropwise at room temperature. The reaction is often exothermic, so cooling with an ice bath may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (resorcinol) is consumed.

-

Work-up: After the reaction is complete, quench the reaction by adding water. If a carbonate base was used, carefully acidify the mixture with dilute hydrochloric acid to a neutral or slightly acidic pH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Characterization of this compound

The successful synthesis of this compound must be confirmed through various analytical techniques. The following tables summarize the expected and reported characterization data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₅D₃O₂ |

| Molecular Weight | 127.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Similar to 3-methoxyphenol (~244 °C) |

| Solubility | Soluble in methanol, ethanol, diethyl ether, and chloroform |

Spectroscopic Data

The primary methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will be similar to that of 3-methoxyphenol, with the notable absence of the singlet corresponding to the methoxy protons.

| ¹H NMR Data of 3-Methoxyphenol (Reference) [2] |

| Chemical Shift (δ) ppm |

| ~7.13 |

| ~6.50-6.41 |

| ~5.34 |

| 3.77 |

Expected ¹H NMR Spectrum of this compound:

-

The singlet at 3.77 ppm will be absent due to the replacement of protons with deuterium.

-

The aromatic and hydroxyl proton signals will remain, with potentially very minor shifts due to isotopic effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic shifts for the aromatic carbons and the methoxy carbon. The carbon of the deuterated methoxy group (-OCD₃) will exhibit a multiplet due to C-D coupling and will be shifted slightly upfield compared to the -OCH₃ carbon in the non-deuterated compound.

| ¹³C NMR Data of 3-Methoxyphenol (Reference) [2] |

| Chemical Shift (δ) ppm |

| 161.2 |

| 155.6 |

| 131.5 |

| 105.2 |

| 104.5 |

| 102.2 |

| 55.3 |

Expected ¹³C NMR Spectrum of this compound:

-

The signal for the methoxy carbon will appear as a multiplet around 55 ppm due to coupling with deuterium.

-

The other carbon signals will be largely unchanged.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The C-D stretching vibrations in this compound will appear at a lower frequency (around 2200-2000 cm⁻¹) compared to the C-H stretching vibrations (around 3000-2800 cm⁻¹) of the non-deuterated methoxy group.

| Key IR Absorptions for 3-Methoxyphenol (Reference) |

| Wavenumber (cm⁻¹) |

| ~3350 (broad) |

| ~3050 |

| ~2950, 2850 |

| ~1600, 1470 |

| ~1250, 1040 |

Expected Key IR Absorptions for this compound:

-

~3350 cm⁻¹ (broad): O-H stretch of the hydroxyl group.

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2200-2000 cm⁻¹: C-D stretch of the trideuteriomethoxy group.

-

~1600, 1470 cm⁻¹: Aromatic C=C stretch.

-

~1250, 1040 cm⁻¹: C-O stretch.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the incorporation of deuterium. The molecular ion peak ([M]⁺) for this compound will be observed at m/z 127, which is 3 mass units higher than the molecular ion of non-deuterated 3-methoxyphenol (m/z 124).

| Mass Spectrometry Data |

| Parameter |

| Molecular Ion ([M]⁺) of 3-Methoxyphenol |

| Molecular Ion ([M]⁺) of this compound |

Applications in Research

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic and pharmacokinetic studies.

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study using a deuterated compound like this compound.

Caption: Workflow for a comparative pharmacokinetic study.

Conclusion

This compound is a valuable research tool for scientists in drug development and related fields. Its synthesis, while not extensively documented, can be reliably achieved through the deuteromethylation of resorcinol. Comprehensive characterization using NMR, IR, and MS is essential to confirm its identity and purity. The unique properties of this deuterated compound make it an indispensable tracer for elucidating the metabolic pathways and pharmacokinetic profiles of phenolic compounds.

References

The Role of 3-Methoxyphenol-d3 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative analytical chemistry, particularly within biomedical and environmental research, the demand for precision, accuracy, and reliability is paramount. The quantification of small molecules, such as 3-Methoxyphenol, in complex biological matrices presents significant challenges due to matrix effects and variability in sample preparation. The advent of stable isotope-labeled internal standards has revolutionized this field, and 3-Methoxyphenol-d3, the deuterated analog of 3-Methoxyphenol, stands as a critical tool for researchers. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its use as an internal standard in mass spectrometry-based assays, and delves into the associated experimental protocols and metabolic significance.

Core Application: The Gold Standard Internal Standard

The primary and most vital role of this compound in research is as an internal standard for the accurate quantification of 3-Methoxyphenol in various biological and environmental samples. In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), an ideal internal standard should behave chemically and physically identically to the analyte of interest throughout the entire analytical process, from extraction to detection.

This compound fulfills this requirement exceptionally well. The substitution of three hydrogen atoms with deuterium atoms on the methoxy group results in a molecule with a mass-to-charge ratio (m/z) that is three units higher than the unlabeled 3-Methoxyphenol. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. However, this substitution has a negligible effect on its physicochemical properties, such as polarity, volatility, and ionization efficiency. Consequently, this compound co-elutes with the native analyte during chromatography and experiences identical ionization suppression or enhancement, ensuring that any variations during sample preparation and analysis are effectively normalized.

The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" in quantitative mass spectrometry. It corrects for:

-

Variability in sample extraction and recovery: Losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction affect both the analyte and the internal standard equally.

-

Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's source. The internal standard experiences the same effect, allowing for accurate correction.

-

Instrumental drift: Minor fluctuations in instrument performance over time are compensated for by the consistent response ratio of the analyte to the internal standard.

Research Applications in Metabolomics and Exposure Monitoring

The accurate quantification of 3-Methoxyphenol is crucial in several research areas:

-

Biomonitoring of Wood Smoke Exposure: Methoxyphenols, including 3-Methoxyphenol, are pyrolysis products of lignin and serve as specific biomarkers for exposure to wood smoke. Urinary levels of these compounds are measured to assess human exposure to air pollution from residential wood burning.

-

Dietary Polyphenol Metabolism: 3-Methoxyphenol can be a metabolite of dietary polyphenols, and its quantification in urine and plasma helps in understanding the bioavailability and metabolic fate of these compounds.

-

Pharmacokinetic Studies: In pharmaceutical research, if 3-Methoxyphenol is a metabolite of a drug candidate, its accurate quantification is essential for pharmacokinetic and toxicokinetic studies.

Experimental Protocols for Quantification in Biological Matrices

The following section outlines a representative experimental protocol for the quantification of total 3-Methoxyphenol in human urine using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods for similar phenolic compounds.

Sample Preparation

In human urine, 3-Methoxyphenol is often present as glucuronide and sulfate conjugates. To quantify the total 3-Methoxyphenol, an enzymatic hydrolysis step is necessary to cleave these conjugates.

-

Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Pipette a 500 µL aliquot of urine into a 2 mL microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution) to each urine sample, calibrator, and quality control sample.

-

Enzymatic Hydrolysis:

-

Add 200 µL of a 1 M ammonium acetate buffer (pH 5.0).

-

Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution from Helix pomatia.

-

Vortex briefly and incubate the mixture at 37°C for 12-18 hours (overnight).

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer-based sorbent) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Tandem Mass Spectrometry (MS/MS) Conditions:

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ions (the protonated molecules [M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| 3-Methoxyphenol | 125.1 | 93.1 | 65.1 | 20 |

| This compound | 128.1 | 96.1 | 68.1 | 20 |

Note: The exact m/z values and collision energies are instrument-dependent and require optimization.

Visualizing the Workflow and Logic

Experimental Workflow

Caption: Workflow for the quantification of 3-Methoxyphenol in urine.

Principle of Isotopic Dilution

Caption: The logic of quantification using an isotopic internal standard.

Metabolism of 3-Methoxyphenol

3-Methoxyphenol, whether from environmental exposure or as a metabolite of dietary compounds, undergoes Phase II metabolism in the body to facilitate its excretion. The primary metabolic pathways are glucuronidation and sulfation, where glucuronic acid or a sulfate group is attached to the hydroxyl group of the phenol.

Metabolic Pathway

Caption: Major metabolic pathways of 3-Methoxyphenol.

The quantification of these conjugated metabolites is essential for a complete understanding of the toxicokinetics and bioavailability of 3-Methoxyphenol. The analytical protocol described above, which includes an enzymatic hydrolysis step, allows for the measurement of the total 3-Methoxyphenol concentration, representing the sum of the free and conjugated forms.

Conclusion

This compound is an indispensable tool in modern analytical research, enabling the accurate and precise quantification of 3-Methoxyphenol in complex biological matrices. Its application as an internal standard in LC-MS/MS and GC-MS methods is fundamental to research in environmental health, metabolomics, and pharmacology. The methodologies outlined in this guide provide a robust framework for researchers and scientists to reliably measure 3-Methoxyphenol, thereby advancing our understanding of its role as a biomarker and metabolite. The continued use of stable isotope-labeled standards like this compound will undoubtedly contribute to the generation of high-quality data in future scientific investigations.

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 3-Methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of deuterated 3-Methoxyphenol, specifically 3-Methoxyphenol-d3. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in metabolic and pharmacokinetic studies, owing to the kinetic isotope effect. This document details its synthesis, characterization, and applications, presenting quantitative data in structured tables and outlining experimental protocols.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-Methoxyphenol and Deuterated 3-Methoxyphenol

| Property | 3-Methoxyphenol | Deuterated 3-Methoxyphenol (this compound) |

| Molecular Formula | C₇H₈O₂[1] | C₇H₅D₃O₂ |

| Molecular Weight | 124.14 g/mol [1] | 127.16 g/mol [2] |

| Appearance | Clear, colorless to red-brown liquid[1] | Expected to be a clear, colorless to pale yellow liquid |

| Boiling Point | 244 °C[3] | Not experimentally determined, expected to be slightly higher than the non-deuterated form |

| 113-115 °C at 5 mmHg | ||

| Melting Point | -17 °C | Not experimentally determined, expected to be similar to the non-deuterated form |

| Density | 1.131 g/mL at 25 °C | Not experimentally determined, expected to be slightly higher than the non-deuterated form |

| Solubility | Soluble in alcohol and ether; slightly soluble in water | Expected to have similar solubility |

Synthesis of Deuterated 3-Methoxyphenol (this compound)

The synthesis of this compound can be achieved by adapting established methods for the preparation of 3-Methoxyphenol, primarily through the mono-methylation of resorcinol using a deuterated methylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 3-Methoxyphenol from resorcinol.

Materials:

-

Resorcinol (1 mole)

-

10% Sodium hydroxide solution (1.25 mole)

-

Deuterated dimethyl sulfate ((CD₃)₂SO₄) (1 mole)

-

Diethyl ether

-

Dilute sodium carbonate solution

-

Anhydrous calcium chloride

-

Water

Procedure:

-

In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, rapidly add 1.25 mole of 10% sodium hydroxide solution to 1 mole of resorcinol with stirring.

-

With vigorous stirring, add 1 mole of deuterated dimethyl sulfate dropwise, ensuring the temperature is maintained below 40 °C (water cooling may be necessary).

-

After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any unreacted deuterated dimethyl sulfate.

-

After cooling, separate the organic layer. Extract the aqueous solution several times with diethyl ether.

-

Combine the organic phases and wash with dilute sodium carbonate solution, followed by a water wash.

-

Dry the combined organic phase with anhydrous calcium chloride.

-

Fractionally distill the dried organic phase under reduced pressure to yield this compound.

Spectroscopic Properties

The introduction of deuterium atoms into the methoxy group of 3-Methoxyphenol leads to predictable changes in its spectroscopic signatures.

Table 2: Summary of Spectroscopic Data

| Technique | Non-deuterated 3-Methoxyphenol | Deuterated 3-Methoxyphenol (this compound) |

| ¹H NMR | Aromatic protons (multiplet, ~6.4-7.2 ppm), Hydroxyl proton (singlet, variable), Methoxy protons (singlet, ~3.8 ppm) | Aromatic protons (multiplet, ~6.4-7.2 ppm), Hydroxyl proton (singlet, variable), Methoxy proton signal is absent |

| ¹³C NMR | Aromatic carbons (~102-161 ppm), Methoxy carbon (~55 ppm) | Aromatic carbons (~102-161 ppm), Methoxy carbon signal appears as a multiplet due to C-D coupling |

| Mass Spec (EI) | Molecular ion (m/z) = 124 | Molecular ion (m/z) = 127 |

| IR Spectroscopy | O-H stretch (~3300-3500 cm⁻¹), C-H stretch (aromatic and aliphatic, ~2850-3100 cm⁻¹), C-O stretch (~1000-1300 cm⁻¹), C=C stretch (aromatic, ~1450-1600 cm⁻¹) | O-H stretch (~3300-3500 cm⁻¹), C-H stretch (aromatic, ~3000-3100 cm⁻¹), C-D stretch (~2100-2250 cm⁻¹) , C-O stretch (~1000-1300 cm⁻¹), C=C stretch (aromatic, ~1450-1600 cm⁻¹) |

Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Samples should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced, and the resulting fragmentation pattern is analyzed.

-

Infrared (IR) Spectroscopy: IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).

Applications in Drug Development and Research

The primary application of deuterated 3-Methoxyphenol in pharmaceutical research stems from the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond is present.

In drug metabolism, the cytochrome P450 (CYP450) family of enzymes often catalyzes the oxidation of drug molecules, which can involve the cleavage of C-H bonds. By replacing hydrogen with deuterium at metabolically active sites, the rate of metabolism can be significantly reduced. This can lead to:

-

Increased drug half-life: The drug remains in the body for a longer period.

-

Enhanced bioavailability: A greater proportion of the drug reaches the systemic circulation.

-

Reduced formation of toxic metabolites: Slower metabolism can decrease the production of harmful byproducts.

Deuterated 3-Methoxyphenol can be used as a stable-isotope-labeled internal standard in quantitative bioanalytical assays (e.g., LC-MS/MS) for the non-deuterated drug. It is also a valuable tool for studying the metabolic pathways of drugs containing the 3-methoxyphenol moiety.

Conclusion

Deuterated 3-Methoxyphenol is a specialized chemical entity with significant applications in the field of drug discovery and development. Its unique physical and chemical properties, arising from the presence of deuterium, make it an invaluable tool for investigating drug metabolism and pharmacokinetics. This guide provides a foundational understanding of its synthesis, characterization, and the scientific principles behind its utility, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

3-Methoxyphenol-d3 CAS number and molecular weight

This technical guide provides comprehensive information on 3-Methoxyphenol-d3, a deuterated analog of 3-Methoxyphenol. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This document covers the fundamental properties, synthesis, and applications of this compound, with a focus on its use in metabolic and pharmacokinetic research.

Core Compound Data

This compound is a stable, isotopically labeled version of 3-Methoxyphenol where the three hydrogen atoms on the methoxy group are replaced with deuterium. This substitution provides a valuable tool for researchers, particularly in mass spectrometry-based analytical methods, to trace the metabolic fate of 3-Methoxyphenol or related compounds.

| Property | This compound | 3-Methoxyphenol (Parent Compound) |

| CAS Number | 104714-88-7 | 150-19-6 |

| Molecular Formula | C₇H₅D₃O₂ | C₇H₈O₂ |

| Molecular Weight | 127.16 g/mol | 124.14 g/mol [1] |

| Appearance | Clear, colorless to pale yellow or red-brown liquid | Clear, colorless to pale yellow or red-brown liquid |

| Boiling Point | Not reported | 113-115 °C at 5 mmHg |

| Density | Not reported | 1.131 g/mL at 25 °C |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from the established synthesis of 3-Methoxyphenol by utilizing a deuterated methylating agent. A common method involves the selective mono-methylation of resorcinol.

Materials:

-

Resorcinol

-

Deuterated dimethyl sulfate ((CD₃)₂SO₄) or deuterated methyl iodide (CD₃I)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

-

Ice acetic acid

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (three-necked flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, combine 11g (0.1 mol) of resorcinol, 0.5g of a phase transfer catalyst, 50 mL of toluene, and 50 mL of a 2 mol/L sodium hydroxide solution.

-

Heat the mixture to 80°C with stirring.

-

Slowly add a stoichiometric equivalent of the deuterated methylating agent (e.g., deuterated dimethyl sulfate) dropwise to the reaction mixture.

-

Maintain the reaction at 80°C for approximately 8 hours after the addition is complete.

-

After cooling, neutralize the reaction mixture to a weakly acidic pH with ice acetic acid.

-

Separate the organic phase. Extract the aqueous phase with toluene (25 mL).

-

Combine the organic phases and wash with water and then with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure.

-

Purify the resulting this compound by vacuum distillation, collecting the fraction at the appropriate boiling point.

General Protocol for a Pharmacokinetic Study Using this compound

This compound is an ideal internal standard for quantitative bioanalysis of 3-Methoxyphenol in biological matrices due to its similar chemical properties and distinct mass.

Objective: To determine the pharmacokinetic profile of 3-Methoxyphenol in a model organism.

Materials:

-

3-Methoxyphenol (test compound)

-

This compound (internal standard)

-

Test subjects (e.g., rats, mice)

-

Dosing vehicles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

Sample processing reagents (e.g., acetonitrile for protein precipitation)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Dosing: Administer a known dose of 3-Methoxyphenol to the test subjects.

-

Sample Collection: Collect blood samples at predetermined time points post-administration.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation for Analysis:

-

To a known volume of plasma, add a known amount of this compound as an internal standard.

-

Precipitate the plasma proteins by adding a solvent such as cold acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Develop a chromatographic method to separate 3-Methoxyphenol and this compound.

-

Use multiple reaction monitoring (MRM) on the mass spectrometer to specifically detect and quantify both the analyte and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of 3-Methoxyphenol and a fixed concentration of this compound.

-

Determine the concentration of 3-Methoxyphenol in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Plot the plasma concentration of 3-Methoxyphenol versus time to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

-

Visualizations

Metabolic Pathways of 3-Methoxyphenol

The metabolism of 3-Methoxyphenol primarily involves two major pathways: O-demethylation and phase II conjugation reactions, including glucuronidation and sulfation. These processes facilitate the detoxification and excretion of the compound.

Caption: Metabolic pathways of 3-Methoxyphenol.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing an isotopically labeled internal standard like this compound.

Caption: Workflow for a pharmacokinetic study.

References

A Technical Guide to 3-Methoxyphenol-d3 for Researchers and Drug Development Professionals

An In-depth Overview of a Key Deuterated Standard for Advanced Analytical Applications

This technical guide provides a comprehensive overview of 3-Methoxyphenol-d3, a deuterated analog of 3-Methoxyphenol. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical workflows. This document covers commercial supplier specifications, relevant experimental protocols, and the biological context of its non-labeled counterpart.

Commercial Availability and Specifications

This compound is available from several commercial suppliers, primarily for use as an internal standard in analytical chemistry, particularly in mass spectrometry-based applications. While specifications can vary between suppliers and batches, the following tables summarize typical quantitative data for both this compound and its non-deuterated form.

Table 1: Typical Product Specifications for this compound

| Parameter | Typical Specification | Significance for Researchers |

| Chemical Purity | ≥95% | Ensures that the signal detected is from the compound of interest and not from chemical impurities, which is critical for accurate quantification. |

| Isotopic Purity | ≥95% | A high isotopic purity minimizes interference from unlabeled or partially labeled species in mass spectrometry, leading to more accurate and precise results. |

| Isotopic Enrichment | ≥99 atom % D | High isotopic enrichment is crucial for the sensitivity of detection and minimizes the contribution of the internal standard to the analyte's signal. |

Table 2: Physical and Chemical Properties of 3-Methoxyphenol (Non-deuterated)

| Property | Value |

| CAS Number | 150-19-6 |

| Molecular Formula | C₇H₈O₂ |

| Molecular Weight | 124.14 g/mol |

| Appearance | Colorless to pale yellow or pink liquid |

| Boiling Point | 244 °C |

| Melting Point | < -17 °C |

| Density | ~1.131 g/mL at 25 °C |

Synthesis and Isotopic Labeling

The synthesis of this compound typically involves the methylation of a suitable precursor, such as resorcinol (1,3-dihydroxybenzene), using a deuterated methylating agent. A common method is the Williamson ether synthesis, where resorcinol is partially deprotonated with a base, followed by reaction with a deuterated methyl iodide (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄).

A general synthetic protocol for the non-deuterated form involves treating resorcinol with dimethyl sulfate in the presence of a base.[1] To synthesize the deuterated analog, a similar procedure would be followed, substituting the standard methylating agent with its deuterated counterpart.

A simplified workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Its utility stems from the fact that its chemical and physical properties are nearly identical to the unlabeled analyte, 3-Methoxyphenol. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in these steps.

Experimental Protocol: Quantification of a Hypothetical Analyte Using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of a hypothetical analyte in a biological matrix (e.g., plasma) using this compound as an internal standard. This is a common workflow in pharmacokinetic and metabolic studies.

1. Preparation of Standard and Internal Standard Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution.

-

Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution.

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI), either positive or negative ion mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. Specific precursor-to-product ion transitions for both the analyte and this compound need to be determined and optimized.

-

4. Data Analysis:

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared standards.

-

The concentration of the analyte in the unknown samples is then determined from this calibration curve.

A general workflow for quantitative analysis using an internal standard.

Biological Significance and Metabolic Pathways of 3-Methoxyphenol

Understanding the metabolic fate of 3-Methoxyphenol is crucial for interpreting data from studies where it or its deuterated analog is used. As a phenolic compound, 3-Methoxyphenol can undergo several metabolic transformations in vivo. The primary routes of metabolism for many phenolic compounds include glucuronidation and sulfation, which are Phase II conjugation reactions that increase water solubility and facilitate excretion.

Additionally, phenolic compounds can be substrates for oxidative enzymes, such as peroxidases.[1] The metabolism of similar compounds, like eugenol (4-allyl-2-methoxyphenol), has been shown to involve multiple pathways, including oxidation and conjugation.[4]

A conceptual diagram of the metabolic pathways of 3-Methoxyphenol.

The use of this compound can aid in elucidating these metabolic pathways. By tracking the deuterated label, researchers can identify and quantify metabolites of 3-Methoxyphenol in various biological matrices.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry and drug development. Its primary utility as an internal standard in mass spectrometry-based quantification ensures the accuracy and precision of analytical data. This technical guide has provided an overview of its commercial availability, typical specifications, a general synthetic approach, and a representative experimental protocol for its application. Furthermore, understanding the metabolic context of its non-deuterated counterpart is essential for the comprehensive interpretation of experimental results. As with any analytical standard, it is imperative for researchers to obtain lot-specific certificates of analysis from their supplier to ensure the quality and suitability of the material for their specific application.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Methoxyphenol-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following safety and handling information is based on data for the non-deuterated analogue, 3-Methoxyphenol (CAS 150-19-6) . The toxicological properties of 3-Methoxyphenol-d3 (CAS 132048-77-6) have not been fully investigated. This guide should be used as a primary reference for establishing safe laboratory practices, with the understanding that the deuterated compound should be handled with at least the same level of caution as its non-deuterated counterpart.

Hazard Identification and Classification

3-Methoxyphenol is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the material.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H402: Harmful to aquatic life.

Signal Word: Danger

Quantitative Data Summary

The following tables summarize the key quantitative data for 3-Methoxyphenol.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂ | |

| Molecular Weight | 124.14 g/mol | |

| Appearance | Clear, colorless to red-brown liquid | |

| Boiling Point | 113-115 °C at 5 mmHg | |

| Melting Point | < -17 °C | |

| Density | 1.131 g/mL at 25 °C | |

| Flash Point | > 112 °C (> 233.6 °F) - closed cup | |

| Refractive Index | n20/D 1.552 |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 597 mg/kg | |

| LD50 | Mouse | Oral | 312 mg/kg | |

| LD50 | Rat | Skin | 682 mg/kg | |

| LC50 | Rat | Inhalation | 11500 mg/m³/4H | |

| LC50 | Mouse | Inhalation | 11500 mg/m³/4H |

Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is paramount when working with this compound.

General Handling Protocol

-

Preparation:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure a safety shower and eyewash station are readily accessible.

-

Assemble all necessary personal protective equipment (PPE) before handling the chemical.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., Type ABEK (EN14387) respirator filter) and a lab coat or other protective clothing to prevent skin exposure.

-

Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

-

Handling:

-

Avoid contact with eyes, skin, and clothing.

-

Avoid inhalation of vapor or mist.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

-

Storage Protocol

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible substances such as bases, acid chlorides, acid anhydrides, and oxidizing agents.

-

For stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months, preferably under a nitrogen atmosphere.

Spill and Leak Protocol

-

Evacuation: Evacuate personnel from the immediate area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.

-

Collection: Place the absorbed material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention if symptoms appear.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: Relationship between hazards and required personal protective equipment.

References

In-Depth Technical Guide on the Biological Activity of 3-Methoxyphenol-d3

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the known and potential biological activities of 3-Methoxyphenol. It is important to note that publicly available research specifically on the deuterated form, 3-Methoxyphenol-d3, is limited. The primary application of deuterated compounds like this compound is in metabolic and pharmacokinetic studies to trace the fate of the parent compound, 3-Methoxyphenol. Therefore, this guide focuses on the biological activities of 3-Methoxyphenol as a proxy, with the understanding that deuteration can influence metabolic stability and pharmacokinetics but is not expected to fundamentally alter the primary biological activities.

Executive Summary

3-Methoxyphenol, a member of the methoxyphenol class of compounds, has demonstrated a range of biological activities, primarily centered around its antioxidant and potential anti-inflammatory properties. While specific quantitative data for 3-Methoxyphenol is not extensively available, studies on related methoxyphenol derivatives suggest potential for enzyme inhibition, including myeloperoxidase (MPO). The deuterated analog, this compound, is a valuable tool for researchers investigating the metabolism and pharmacokinetics of 3-Methoxyphenol. This guide summarizes the available data on the biological activities of methoxyphenols, provides detailed experimental protocols for relevant assays, and explores the likely signaling pathways involved in its mechanism of action.

Biological Activities of Methoxyphenols

The biological activities of methoxyphenols are largely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the methoxy group, which modulates the electronic properties of the aromatic ring.

Antioxidant Activity

Methoxyphenols are recognized for their antioxidant properties. They can directly scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a wide range of diseases.

Enzyme Inhibition

Derivatives of methoxyphenols have been investigated as inhibitors of various enzymes, including those involved in inflammation.

-

Myeloperoxidase (MPO) Inhibition: Methoxyphenol derivatives are being explored as reversible inhibitors of myeloperoxidase (MPO), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.[1]

-

Cyclooxygenase (COX) Inhibition: While direct data for 3-Methoxyphenol is scarce, other methoxyphenol compounds have been studied for their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Quantitative Data

Specific quantitative data for the biological activity of 3-Methoxyphenol and its deuterated form is very limited in publicly accessible literature. The following table summarizes representative data for related methoxyphenol derivatives to provide a contextual understanding of their potential potency.

| Compound Class | Assay | Target | IC50 Value | Reference |

| Methoxyphenol Derivatives | Myeloperoxidase Inhibition | Myeloperoxidase | 0.9 µM and 8.5 µM for two lead compounds | [1] |

| 4-substituted methoxyphenols | Anti-inflammatory | Multiple Cytokines | Diapocynin: 20.3 μM, 2-methoxyhydroquinone: 64.3 μM, Apocynin: 146.6 μM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of compounds like 3-Methoxyphenol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free-radical scavenging ability of a compound.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in the dark.

-

Sample Preparation: Prepare a stock solution of the test compound (e.g., 3-Methoxyphenol) in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

-

For the control, add 100 µL of the DPPH solution to 100 µL of the solvent used for the test compound.

-

For the blank, add 100 µL of methanol to 100 µL of the solvent.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity:

-

% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another widely used method for determining the antioxidant capacity of a substance.

Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Working Solution Preparation: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare a stock solution of the test compound and serial dilutions as described for the DPPH assay.

-

Assay Procedure:

-

Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test compound at various concentrations.

-

For the control, add 1.0 mL of the ABTS•+ working solution to 10 µL of the solvent.

-

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity:

-

% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against concentration.

Myeloperoxidase (MPO) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MPO.

Principle: MPO catalyzes the oxidation of various substrates in the presence of hydrogen peroxide. The inhibition of this reaction by a test compound is monitored.

Protocol:

-

Reagents:

-

Human MPO enzyme

-

Hydrogen peroxide (H₂O₂)

-

Substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB)

-

Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.6)

-

-

Assay Procedure:

-

In a 96-well plate, prepare a reaction mixture containing the assay buffer, human MPO, and the test compound at various concentrations.

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding H₂O₂ and the substrate (TMB).

-

-

Measurement: Measure the change in absorbance over time at a wavelength appropriate for the oxidized substrate (e.g., 650 nm for TMB).

-

Calculation of Inhibition:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

% Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

-

-

IC50 Determination: Determine the IC50 value from a plot of percent inhibition against the inhibitor concentration.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The assay measures the production of prostaglandins (e.g., PGE₂) in the presence and absence of the test compound.

Protocol:

-

Reagents:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., heme, phenol)

-

-

Assay Procedure:

-

In a suitable reaction vessel, combine the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound at various concentrations and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

-

Termination and Measurement:

-

After a specific incubation time (e.g., 2 minutes), terminate the reaction (e.g., by adding a strong acid).

-

Quantify the amount of prostaglandin produced using an Enzyme Immunoassay (EIA) kit specific for the prostaglandin of interest (e.g., PGE₂).

-

-

Calculation of Inhibition:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

-

IC50 Determination: Determine the IC50 value from a plot of percent inhibition against the inhibitor concentration for both COX-1 and COX-2 to assess potency and selectivity.

Signaling Pathways

Based on the known biological activities of phenolic compounds, 3-Methoxyphenol is likely to exert its effects through the modulation of key cellular signaling pathways involved in oxidative stress and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.[1][3] Many phenolic compounds are known to activate this pathway.

Caption: Nrf2 Signaling Pathway Activation by Antioxidants.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or the presence of phenolic antioxidants can lead to the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of various antioxidant and detoxification enzymes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. Myeloperoxidase-generated oxidants can also activate the NF-κB pathway, suggesting that MPO inhibitors could indirectly suppress this pathway.

Caption: Inhibition of the NF-κB Signaling Pathway.

In its inactive state, NF-κB is bound to its inhibitory protein, IκB, in the cytoplasm. Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Methoxyphenols, by acting as antioxidants and potential MPO inhibitors, may interfere with the activation of this pathway.

Conclusion and Future Directions

3-Methoxyphenol demonstrates potential as a biologically active molecule, primarily through its antioxidant properties. While direct evidence is limited, its structural similarity to other biologically active methoxyphenols suggests a potential for enzyme inhibition and anti-inflammatory effects. The deuterated form, this compound, remains a critical tool for elucidating its metabolic fate and pharmacokinetic profile.

Future research should focus on:

-

Generating specific quantitative data for 3-Methoxyphenol and this compound in a range of antioxidant and enzyme inhibition assays.

-

Investigating the direct effects of 3-Methoxyphenol on the Nrf2 and NF-κB signaling pathways in relevant cell-based models.

-

Conducting in vivo studies to assess the efficacy and safety of 3-Methoxyphenol in models of diseases associated with oxidative stress and inflammation.

Such studies will be crucial for a comprehensive understanding of the therapeutic potential of 3-Methoxyphenol and its deuterated analog.

References

An In-depth Technical Guide to 3-Methoxyphenol and 3-Methoxyphenol-d3 for Advanced Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 3-Methoxyphenol and its stable isotope-labeled (SIL) analog, 3-Methoxyphenol-d3. The document details their physicochemical properties, synthesis, analytical characterization, and core applications, with a particular focus on the role of the deuterated form in quantitative bioanalysis.

Introduction

3-Methoxyphenol (also known as m-Guaiacol or Resorcinol monomethyl ether) is a phenolic compound widely utilized as a building block in the synthesis of pharmaceuticals, antioxidants, and fragrances.[1][2] Its deuterated analog, this compound, in which the three hydrogen atoms of the methoxy group are replaced with deuterium, serves a critical role in analytical chemistry. Specifically, it is employed as an ideal internal standard for isotope dilution mass spectrometry, a gold-standard technique for precise and accurate quantification in complex biological matrices.[3][4] This guide will elucidate the key distinctions and comparative utility of these two molecules.

Physicochemical Properties

The introduction of deuterium atoms results in a negligible change to the macroscopic physical properties such as boiling point, melting point, and density, due to the small relative mass difference. However, the increase in molecular weight is a critical distinction for mass spectrometric applications.

| Property | 3-Methoxyphenol | This compound |

| Synonyms | m-Guaiacol, 3-Hydroxyanisole | 3-(Trideuteriomethoxy)phenol |

| CAS Number | 150-19-6 | Not widely available |

| Molecular Formula | C₇H₈O₂ | C₇H₅D₃O₂ |

| Molecular Weight | 124.14 g/mol | ~127.16 g/mol |

| Appearance | Clear pink-reddish to brown liquid | Not specified; expected to be a similar liquid |

| Melting Point | -17 °C | Expected to be ~ -17 °C |

| Boiling Point | 244 °C (at 760 mmHg); 113-115 °C (at 5 mmHg) | Expected to be ~ 244 °C (at 760 mmHg) |

| Density | 1.131 g/mL at 25 °C | Expected to be slightly higher than 1.131 g/mL |

| Refractive Index (n20/D) | 1.552 | Expected to be ~ 1.552 |

| Water Solubility | Slightly soluble | Expected to be slightly soluble |

Synthesis of 3-Methoxyphenol and this compound

The standard synthesis for both compounds involves the selective mono-methylation of resorcinol. The key difference is the choice of the methylating agent. For the deuterated analog, a commercially available deuterated reagent is used.

Synthesis Workflow Diagram

Caption: Comparative synthesis workflow for 3-Methoxyphenol and its deuterated analog.

Experimental Protocol: Synthesis of 3-Methoxyphenol

This protocol describes a common laboratory-scale synthesis via selective methylation of resorcinol.

-

Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a dropping funnel, a reflux condenser, and an internal thermometer.

-

Initial Charge: Add resorcinol (11.0 g, 0.1 mol), toluene (50 mL), 2 M sodium hydroxide solution (50 mL), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.5 g) to the flask.

-

Reaction Initiation: Begin stirring and heat the mixture to 80 °C.

-

Addition of Methylating Agent: Add dimethyl sulfate (15.1 g, 0.12 mol) dropwise via the dropping funnel, ensuring the temperature is maintained at 80 °C.

-

Reaction Period: After the addition is complete, continue to stir the reaction mixture at 80 °C for 8 hours.

-

Work-up:

-

Cool the mixture to room temperature.

-

Adjust the pH to weakly acidic using glacial acetic acid.

-

Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.

-

Extract the aqueous layer with an additional 25 mL of toluene.

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic phase sequentially with water and then with a saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Perform vacuum distillation on the crude residue, collecting the fraction at 115-118 °C (at 0.67 kPa / 5 mmHg) to yield pure 3-methoxyphenol.

-

Note on this compound Synthesis: The synthesis of this compound follows the same protocol, with the critical substitution of dimethyl sulfate with an equimolar amount of a deuterated methylating agent, such as dimethyl sulfate-d6 or iodomethane-d3.

Analytical Characterization

The primary differences in the analytical profiles of 3-Methoxyphenol and its d3-analog are observed in mass spectrometry and ¹H NMR spectroscopy.

| Technique | 3-Methoxyphenol | This compound |

| ¹H NMR | Contains a characteristic singlet for the methoxy protons (-OCH₃) at ~3.77 ppm. Aromatic protons appear between 6.4-7.2 ppm. | The singlet at ~3.77 ppm is absent due to the replacement of protons with deuterium. Aromatic signals remain. |

| ¹³C NMR | Methoxy carbon (-OCH₃) signal appears at ~55.3 ppm. Aromatic carbons appear between 102-162 ppm. | The spectrum is nearly identical. The methoxy carbon signal may show a slight isotopic shift and a different splitting pattern (a triplet due to C-D coupling). |

| Mass Spec (EI) | Molecular Ion [M]⁺• at m/z 124. | Molecular Ion [M]⁺• at m/z 127. |

| Key Fragments | Common fragments arise from the loss of •CH₃ (m/z 109) or CO (m/z 96). | Fragments containing the methoxy group will be shifted by +3 Da (e.g., loss of •CD₃ leading to m/z 109). |

| IR Spectroscopy | Shows a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~3000 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and a prominent C-O stretch (~1000-1200 cm⁻¹). | The spectrum is very similar, but C-D stretching vibrations will appear at a lower frequency (~2100-2250 cm⁻¹) than C-H stretches. |

Applications in Research and Drug Development

While 3-Methoxyphenol is a versatile synthetic precursor, its deuterated analog is a specialized analytical tool.

3-Methoxyphenol

-

Pharmaceutical Intermediate: Serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

-

Antioxidant Synthesis: Used as a building block for more complex antioxidant molecules.

-

Flavor and Fragrance: Employed in the flavor and fragrance industry.

This compound: The Internal Standard

This compound is an exemplary stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The rationale for its use is to correct for variations that can occur during sample processing and analysis.

Core Advantages:

-

Corrects for Matrix Effects: Co-elutes chromatographically with the non-labeled analyte, ensuring both experience the same ionization suppression or enhancement from biological matrix components.

-

Accounts for Sample Loss: Added at the beginning of sample preparation, it accurately reflects any loss of the target analyte during extraction, evaporation, or reconstitution steps.

-

Normalizes for Instrument Variability: Compensates for fluctuations in injection volume and mass spectrometer detector response.

The use of a SIL-IS like this compound is the foundation of robust, high-throughput bioanalytical methods, enabling the generation of reliable pharmacokinetic and metabolic data.

Workflow for Bioanalysis Using a Deuterated Internal Standard

Caption: Standard workflow for quantitative analysis using a deuterated internal standard.

Metabolic Pathways

Phenolic compounds like 3-Methoxyphenol primarily undergo Phase II metabolism to increase their water solubility and facilitate excretion from the body. The main conjugation reactions are sulfation, catalyzed by sulfotransferases (SULTs), and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). These reactions occur predominantly in the liver.

Metabolic Conjugation of 3-Methoxyphenol

Caption: Primary Phase II metabolic pathways for 3-Methoxyphenol.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This protocol provides a representative method for quantifying 3-Methoxyphenol in a biological matrix (e.g., human plasma) using this compound as an internal standard.

-

Preparation of Standards:

-

Prepare a primary stock solution of 3-Methoxyphenol (1 mg/mL) in methanol.

-

Prepare a primary stock solution of this compound (1 mg/mL) in methanol.

-

From the 3-Methoxyphenol stock, prepare a series of working standard solutions to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL) by serial dilution in a 50:50 methanol:water mixture.

-

Prepare an internal standard (IS) working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL) to every tube except for the blank matrix sample. Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.

-

Evaporate to dryness under a stream of nitrogen.

-

Reconstitute in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

-

LC-MS/MS Instrumentation and Parameters:

-

LC System: A standard HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transitions:

-

3-Methoxyphenol: Q1: 123.1 -> Q3: 108.1 (loss of methyl).

-

This compound: Q1: 126.1 -> Q3: 111.1 (loss of deuterated methyl).

-

-

Note: Specific transitions and collision energies should be optimized for the instrument in use.

-

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration for the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of 3-Methoxyphenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

Methodological & Application

Application Notes and Protocol for the Use of 3-Methoxyphenol-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in the fields of pharmaceutical and biomedical research, the use of an internal standard is crucial for achieving accurate and precise measurements. An internal standard helps to correct for the variability inherent in analytical procedures, such as sample preparation, extraction, and instrument response. Stable isotope-labeled internal standards, such as 3-Methoxyphenol-d3, are considered the gold standard for mass spectrometry-based quantification.[1][2] The deuterium-labeled this compound is an ideal internal standard for the quantification of 3-Methoxyphenol and structurally similar analytes, as it shares nearly identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly throughout the analytical process.[1][2] This co-elution and similar ionization behavior allow for effective compensation of matrix effects and other sources of analytical variability.[2]

These application notes provide a comprehensive protocol for the use of this compound as an internal standard in both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for highly accurate and precise quantification. It involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., this compound) to a sample prior to any processing steps. The labeled standard is chemically identical to the native analyte and therefore undergoes the same losses during extraction, cleanup, and analysis. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the analyte can be accurately determined, irrespective of incomplete recovery or fluctuations in instrument performance.

Analyte of Interest

The primary analyte for which this compound serves as an internal standard is 3-Methoxyphenol . It can also be a suitable internal standard for other structurally related methoxyphenolic compounds, provided that their chromatographic and mass spectrometric behaviors are similar and that there is no isotopic interference.

Experimental Protocols

Stock Solution and Working Standard Preparation

a. Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) in a 10 mL volumetric flask.

-

Ensure the solid is completely dissolved before making up to the final volume.

-

Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

b. Analyte Stock Solution (1 mg/mL):

-

Prepare a stock solution of the unlabeled analyte (3-Methoxyphenol) in the same manner as the internal standard.

c. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solutions with the appropriate solvent.

-

The concentration of the internal standard working solution should be chosen to be similar to the expected concentration of the analyte in the samples.

Sample Preparation

The choice of sample preparation method will depend on the matrix (e.g., plasma, urine, environmental samples). The following are general protocols that can be adapted.

a. Protein Precipitation (for Plasma/Serum Samples):

-

To a 100 µL aliquot of the biological sample, add a fixed volume of the this compound internal standard working solution.

-